Cas no 940809-05-2 (1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate)

1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate is a specialized organic compound featuring a thiazole carboxylate core modified with a cyanocyclohexyl carbamoyl and benzylamino substituents. Its structural complexity offers potential utility in medicinal chemistry, particularly as an intermediate in the synthesis of bioactive molecules. The presence of the thiazole moiety may confer favorable binding properties, while the cyanocyclohexyl group enhances lipophilicity, potentially improving membrane permeability. This compound’s modular design allows for further derivatization, making it a versatile building block for drug discovery or agrochemical applications. Careful handling is advised due to its reactive functional groups. Analytical characterization (e.g., NMR, HPLC) is recommended to ensure purity for research use.
1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate structure
940809-05-2 structure
Product name:1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate
CAS No:940809-05-2
MF:C21H24N4O3S
MW:412.505263328552
CID:6236137
PubChem ID:17469796

1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • EN300-26689032
    • NCGC00316714-01
    • AB01312778-01
    • AKOS033869892
    • Z23499792
    • 1-[(1-cyanocyclohexyl)carbamoyl]ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate
    • 940809-05-2
    • 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate
    • Inchi: 1S/C21H24N4O3S/c1-15(18(26)25-21(14-22)10-6-3-7-11-21)28-19(27)17-13-29-20(24-17)23-12-16-8-4-2-5-9-16/h2,4-5,8-9,13,15H,3,6-7,10-12H2,1H3,(H,23,24)(H,25,26)
    • InChI Key: JVGOQNIIRAHSQS-UHFFFAOYSA-N
    • SMILES: S1C=C(C(=O)OC(C)C(NC2(C#N)CCCCC2)=O)N=C1NCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 412.15691181g/mol
  • Monoisotopic Mass: 412.15691181g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 8
  • Complexity: 623
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 132Ų

1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26689032-0.05g
1-[(1-cyanocyclohexyl)carbamoyl]ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate
940809-05-2 95.0%
0.05g
$212.0 2025-03-20

Additional information on 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate

1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate: A Comprehensive Overview

The compound with CAS No. 940809-05-2, known as 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its complex structure, which includes a cyanocyclohexyl group, a carbamoyl moiety, and a benzylamino substituent attached to a thiazole ring. The presence of these functional groups makes it a versatile compound with unique chemical and biological properties.

Recent studies have highlighted the importance of thiazole derivatives in drug discovery, particularly in the development of anti-inflammatory, antifungal, and anticancer agents. The benzylamino group in this compound is known to enhance bioavailability and improve the pharmacokinetic profile of drugs. Additionally, the cyanocyclohexyl group introduces rigidity and stability to the molecule, which can be advantageous in designing drugs with specific targeting capabilities.

The synthesis of this compound involves a multi-step process that combines advanced organic chemistry techniques. The key steps include the preparation of the cyanocyclohexyl intermediate, followed by the formation of the carbamoyl group through amide bond formation. The final step involves coupling this intermediate with the benzylamino-thiazole derivative to form the complete molecule. This synthesis pathway has been optimized to ensure high yields and purity, making it suitable for large-scale production.

One of the most promising applications of this compound lies in its potential as a precursor for more complex molecules. Researchers have explored its use in constructing bioactive compounds with enhanced therapeutic properties. For instance, studies have shown that modifying the thiazole ring can lead to compounds with improved antioxidant activity, which could be beneficial in treating oxidative stress-related diseases.

In terms of structural analysis, the compound exhibits a planar geometry around the thiazole ring due to conjugation between the sulfur and nitrogen atoms. This planarity contributes to its stability and reactivity under various chemical conditions. The presence of electron-withdrawing groups like the cyano and carbamoyl moieties further enhances its reactivity, making it a valuable substrate for further functionalization.

From an environmental perspective, this compound has been evaluated for its biodegradability and eco-toxicity. Initial studies suggest that it has low toxicity towards aquatic organisms, which aligns with current trends towards developing environmentally friendly chemicals. However, further research is needed to fully understand its long-term impact on ecosystems.

In conclusion, 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate is a fascinating compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it an ideal candidate for exploring new chemical reactions and developing innovative therapeutic agents. As research continues to uncover its full potential, this compound is expected to play a pivotal role in advancing modern chemistry and medicine.

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